molecular formula C15H16BNO3 B13065956 Boronic acid, b-[3-[[[(2-methylphenyl)methyl]amino]carbonyl]phenyl]-

Boronic acid, b-[3-[[[(2-methylphenyl)methyl]amino]carbonyl]phenyl]-

Cat. No.: B13065956
M. Wt: 269.11 g/mol
InChI Key: VHXCZRIXJISXSH-UHFFFAOYSA-N
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Description

Boronic acid, b-[3-[[[(2-methylphenyl)methyl]amino]carbonyl]phenyl]- is an organic compound that belongs to the class of boronic acids. These compounds are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group. Boronic acids are known for their ability to form reversible covalent bonds with diols, which makes them valuable in various chemical and biological applications.

Chemical Reactions Analysis

Boronic acid, b-[3-[[[(2-methylphenyl)methyl]amino]carbonyl]phenyl]- undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, organometallic reagents, and boric esters. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of boronic acid, b-[3-[[[(2-methylphenyl)methyl]amino]carbonyl]phenyl]- involves the formation of reversible covalent bonds with diols. This interaction is facilitated by the boron atom, which acts as a Lewis acid and forms a tetrahedral boronate complex with the diol . This property is exploited in various applications, such as the development of sensors and inhibitors.

Biological Activity

Boronic acids have garnered significant attention in medicinal chemistry due to their unique chemical properties and biological activities. This article focuses on the specific compound Boronic acid, b-[3-[[[(2-methylphenyl)methyl]amino]carbonyl]phenyl]- (CAS No. 1264750-94-8), exploring its biological activity, mechanisms of action, and potential applications.

Chemical Structure and Properties

The compound is characterized by a boronic acid functional group attached to a phenyl ring, which is further substituted with a 2-methylphenyl methylamino carbonyl group. Its molecular formula is C15H16BNOC_{15}H_{16}BNO, with a molecular mass of approximately 245.10 g/mol. The presence of the boronic acid moiety allows for interactions with diols and other Lewis bases, making it useful in various biochemical applications .

Target Interactions
Boronic acids typically act by forming reversible covalent bonds with specific biomolecules. In the case of this compound, it has been shown to interact with serine proteases and β-lactamases, acting as a transition-state analogue inhibitor. This interaction is crucial for inhibiting the enzymatic activity of these proteins, which play significant roles in various biological processes .

Biochemical Pathways
The compound primarily influences pathways involved in carbon-carbon bond formation through transmetalation reactions. It also interacts with diol-containing substrates, leading to the formation of stable complexes that can modulate enzyme activity or serve as sensors in biochemical assays .

Anticancer Activity

Recent studies have demonstrated that boronic acid derivatives exhibit notable anticancer properties. For instance, compounds similar to the one were tested against prostate cancer cells (PC-3) and showed a significant reduction in cell viability at concentrations as low as 5 µM. The viability of cancer cells decreased to 33%, while healthy cells maintained a higher viability at 71% under similar conditions .

Antimicrobial Properties

Boronic acids have also been evaluated for their antimicrobial activity. In vitro studies indicated that this compound exhibits inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The inhibition zones measured between 7–13 mm depending on the microorganism tested, showcasing its potential as an antimicrobial agent .

Antioxidant Activity

The antioxidant properties of boronic acids have been explored using various assays such as DPPH and ABTS methods. Compounds derived from boronic acids showed comparable antioxidant activity to standard antioxidants like α-tocopherol, indicating their potential utility in combating oxidative stress-related diseases .

Research Applications

Synthetic Chemistry
Boronic acid derivatives are widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions for forming carbon-carbon bonds. This makes them invaluable in the synthesis of complex organic molecules and pharmaceuticals.

Pharmaceutical Development
Due to their ability to inhibit key enzymes involved in disease processes, boronic acids are being investigated for developing new therapeutics targeting cancer and bacterial infections. Their role as enzyme inhibitors positions them as promising candidates in drug discovery efforts focused on resistant strains of bacteria and aggressive cancers .

Summary of Findings

Activity Effectiveness Notes
AnticancerSignificant reductionViability decreased to 33% at 5 µM concentration against PC-3 cells
AntimicrobialModerate effectivenessInhibition zones ranged from 7–13 mm against various bacteria
AntioxidantComparable to standardsEffective in DPPH and ABTS assays

Properties

Molecular Formula

C15H16BNO3

Molecular Weight

269.11 g/mol

IUPAC Name

[3-[(2-methylphenyl)methylcarbamoyl]phenyl]boronic acid

InChI

InChI=1S/C15H16BNO3/c1-11-5-2-3-6-13(11)10-17-15(18)12-7-4-8-14(9-12)16(19)20/h2-9,19-20H,10H2,1H3,(H,17,18)

InChI Key

VHXCZRIXJISXSH-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC=C1)C(=O)NCC2=CC=CC=C2C)(O)O

Origin of Product

United States

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